1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide
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Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a sulfonyl group attached to a chlorophenyl ring, a triazole ring, and a prolinamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,2,4-triazole in the presence of a base to form the sulfonyl-triazole intermediate. This intermediate is then reacted with proline or its derivatives under suitable conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Scale-up processes often require careful control of reaction parameters to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfonyl compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide can be compared with similar compounds, such as:
N-[(4-chlorophenyl)sulfonyl]-1-naphthamide: This compound also contains a sulfonyl group attached to a chlorophenyl ring but differs in the presence of a naphthamide moiety instead of a triazole and prolinamide.
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives: These compounds share the chlorophenyl sulfonyl structure but have different functional groups attached, leading to variations in their chemical and biological properties.
1,2,3-triazole derivatives of tolbutamide: These compounds contain a triazole ring similar to this compound but differ in their overall structure and specific applications.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H14ClN5O3S |
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Molecular Weight |
355.80 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H14ClN5O3S/c14-9-3-5-10(6-4-9)23(21,22)19-7-1-2-11(19)12(20)17-13-15-8-16-18-13/h3-6,8,11H,1-2,7H2,(H2,15,16,17,18,20) |
InChI Key |
OXHZMYYLWJVNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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